N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride
Description
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride (hereafter referred to as the target compound) is a benzamide derivative with a molecular formula of C₂₁H₂₁N₃O₅S·HCl (free base: C₂₁H₂₁N₃O₅S, average mass 427.475 g/mol) . Key structural features include:
- A benzamide backbone substituted with a 3-methyl group.
- A sulfonylamino bridge linking a 4-methoxyphenyl group and a pyridin-3-ylmethyl moiety.
- An N-hydroxyl group on the benzamide, forming a hydroxamic acid moiety.
- A hydrochloride salt formulation, likely enhancing solubility and stability.
The hydroxamic acid group is notable for its role in metalloenzyme inhibition (e.g., histone deacetylases, HDACs), while the sulfonyl and pyridinyl groups may influence target binding and pharmacokinetics .
Properties
CAS No. |
206551-25-9 |
|---|---|
Molecular Formula |
C21H22ClN3O5S |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C21H21N3O5S.ClH/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18;/h3-13,26H,14H2,1-2H3,(H,23,25);1H |
InChI Key |
OMMJYYOBCKKQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminomethylpyridine to form an intermediate sulfonamide. This intermediate is then coupled with N-hydroxy-3-methylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition, particularly matrix metalloproteinases.
Medicine: It has potential therapeutic applications in treating diseases involving excessive matrix metalloproteinase activity, such as cancer and arthritis.
Mechanism of Action
The compound exerts its effects by inhibiting matrix metalloproteinases. It binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is crucial in regulating processes such as tissue remodeling and tumor metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, and MMP-9, among others .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogs from the evidence:
Detailed Comparative Analysis
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
- Structural Differences :
- Replaces the hydroxamic acid (N-hydroxy) with a benzyl group, eliminating zinc-binding capability.
- Substitutes the 4-methoxyphenyl sulfonyl group with a 4-methylphenyl group, reducing electron-donating capacity.
- Functional Implications :
- Loss of hydroxamic acid likely diminishes HDAC inhibitory activity but may redirect selectivity toward sulfotransferases or proteases.
- The 4-methyl group may reduce solubility compared to the 4-methoxy analog.
(E)-3-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)prop-2-enamide
- Structural Differences :
- Features an α,β-unsaturated enamide backbone instead of a benzamide.
- Lacks sulfonyl and hydroxamic acid groups.
- Functional Implications :
- The enamide may act as a Michael acceptor, covalently binding to cysteine residues in kinases or other enzymes.
- Absence of sulfonyl and hydroxamic groups suggests divergent mechanisms compared to the target compound.
Pyrazolopyrimidine-Chromenone Sulfonamide
- Structural Differences: Contains a pyrazolopyrimidine core fused to a chromenone system, contrasting with the benzamide scaffold. Uses a sulfonamide (N-methylbenzenesulfonamide) rather than a sulfonylamino linkage.
- Functional Implications :
- The heterocyclic core is typical of kinase inhibitors (e.g., targeting EGFR or VEGFR).
- Sulfonamide groups often enhance metabolic stability but may reduce membrane permeability.
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s 4-methoxyphenyl group and hydrochloride salt likely improve aqueous solubility over the 4-methylphenyl analog .
Biological Activity
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 463.9 g/mol. Its structure incorporates a hydroxamic acid functionality, a sulfonamide group, and a pyridine moiety, which are critical for its biological interactions. The IUPAC name is N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride.
1. Enzyme Inhibition:
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and inflammation. This inhibition is significant in cancer metastasis, where MMPs facilitate tumor invasion and spread.
2. Anti-Cancer Activity:
Research indicates that this compound exhibits anti-cancer properties by interfering with tumor cell proliferation and survival mechanisms. Its ability to inhibit specific signaling pathways related to cancer progression makes it a candidate for further development as an anti-cancer agent.
3. Anti-inflammatory Properties:
The compound may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. By modulating inflammatory pathways, it could help alleviate conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have highlighted the biological activity of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride:
| Study | Findings | Reference |
|---|---|---|
| Study on MMP Inhibition | Demonstrated significant inhibition of MMP activity in vitro, suggesting potential use in cancer therapy. | |
| Anti-cancer Mechanism Study | Found that the compound interferes with cell cycle progression in cancer cells, leading to reduced proliferation. | |
| Inflammatory Response Modulation | Showed promise in reducing markers of inflammation in animal models, indicating therapeutic potential for inflammatory diseases. |
Synthesis and Industrial Production
The synthesis of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide; hydrochloride typically involves multiple steps:
- Formation of Intermediate: The reaction of 4-methoxybenzenesulfonyl chloride with pyridine derivatives forms an intermediate sulfonamide.
- Coupling Reaction: This intermediate is then coupled with N-hydroxy-3-methylbenzamide under controlled conditions to yield the final product.
- Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity of the final compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
